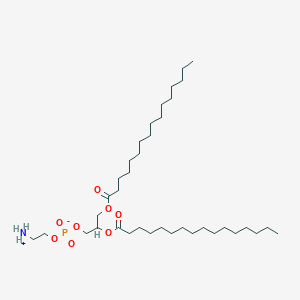

1,2-Dipalmitoyl-rac-glycero-3-Phosphoethanolamin

Übersicht

Beschreibung

Cisconazol ist eine chemische Verbindung mit der Summenformel C19H15F3N2OS. Es ist bekannt für seine antimykotischen Eigenschaften und wird in verschiedenen medizinischen und industriellen Anwendungen eingesetzt. Die Verbindung gehört zur Klasse der Azol-Antimykotika, die für ihre Fähigkeit bekannt sind, das Wachstum von Pilzen zu hemmen, indem sie die Synthese von Ergosterol, einem essentiellen Bestandteil von Pilzzellmembranen, stören .

Wissenschaftliche Forschungsanwendungen

Cisconazol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Wird auf seine antimykotische Aktivität und seine Auswirkungen auf Pilzzellmembranen untersucht.

Medizin: Wird zur Behandlung von Pilzinfektionen verwendet, insbesondere solchen, die durch Candida-Arten verursacht werden.

Industrie: Wird in der Formulierung von Antimykotikum-Beschichtungen und Materialien eingesetzt.

5. Wirkmechanismus

Cisconazol übt seine antimykotische Wirkung aus, indem es das Enzym Lanosterol 14α-Demethylase hemmt, das an der Biosynthese von Ergosterol beteiligt ist. Ergosterol ist ein entscheidender Bestandteil von Pilzzellmembranen, und seine Hemmung führt zu einer erhöhten Membranpermeabilität und letztendlich zum Zelltod. Zu den molekularen Zielstrukturen von Cisconazol gehört die Cytochrom-P450-Enzymfamilie, insbesondere CYP51, das für die Demethylierung von Lanosterol verantwortlich ist .

Wirkmechanismus

Target of Action

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine (DPPE) is a type of phospholipid . Its primary targets are the cell membranes where it is a lipid component . Phospholipids like DPPE play a crucial role in maintaining the structural integrity of cell membranes and participate in various cellular functions.

Mode of Action

DPPE interacts with its targets, the cell membranes, by integrating into the lipid bilayer. The phosphocholine head of DPPE is sensitive to electric charges at the membrane surface when bound to pure phospholipids . This interaction can lead to changes in the membrane’s properties, such as its fluidity and permeability.

Biochemical Pathways

They can also serve as surfactants on lung alveolar membranes .

Result of Action

The molecular and cellular effects of DPPE’s action are largely dependent on its role as a component of cell membranes. By integrating into the lipid bilayer, DPPE can influence the membrane’s properties and, consequently, the cell’s functions. For instance, DPPE incorporated in small unilamellar vesicles provides protection against infection by vaccinia virus .

Action Environment

The action, efficacy, and stability of DPPE can be influenced by various environmental factors. For example, the presence of charged ions in the solution can shift the nitrogen cation away from a lack of positive charge or towards a positive charge in solution . Temperature can also affect the fluidity of the cell membrane and thus the function of DPPE. Furthermore, the pH of the environment could potentially influence the ionization state of DPPE, altering its interactions with the cell membrane.

Biochemische Analyse

Biochemical Properties

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is involved in various biochemical reactions, particularly those related to membrane dynamics. It interacts with several enzymes, proteins, and other biomolecules. For instance, it plays a role in membrane fusion and the formation of lipid rafts, which are microdomains within the cell membrane that organize the assembly of signaling molecules, influence membrane fluidity, and regulate neurotransmission . The compound’s interaction with membrane proteins can influence and regulate their activity, making it a valuable tool in the study of membrane protein structure and function .

Cellular Effects

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine affects various types of cells and cellular processes. It is known to influence cell signaling pathways, gene expression, and cellular metabolism. By integrating into liposomes, it mimics the lipid-rich surroundings of cellular membranes, thereby affecting the behavior of membrane-bound proteins and receptors . This compound can also impact the formation of lipid rafts, which play a critical role in cell signaling and membrane trafficking .

Molecular Mechanism

At the molecular level, 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine exerts its effects through several mechanisms. It forms stable bilayers that simulate natural cell membranes, providing a model system for studying membrane dynamics . The compound’s interaction with membrane proteins can lead to changes in their conformation and activity, influencing various cellular processes. Additionally, it can affect the organization of lipid rafts, thereby modulating cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine can change over time. The compound is generally stable when stored at -20°C, but its stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that it can maintain its structural integrity and functional properties over extended periods, making it a reliable tool for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine vary with different dosages in animal models. At lower doses, it can effectively mimic natural cell membranes without causing significant toxicity . At higher doses, it may lead to adverse effects such as membrane disruption and cytotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes in experimental settings.

Metabolic Pathways

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism, influencing metabolic flux and metabolite levels . The compound’s role in membrane dynamics also affects the distribution and turnover of lipids within cells, contributing to overall cellular homeostasis .

Transport and Distribution

Within cells and tissues, 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects on membrane structure and function . The compound’s ability to integrate into lipid bilayers also influences its accumulation and distribution within cells .

Subcellular Localization

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is localized to various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular localization is critical for its role in membrane dynamics and cellular signaling .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Cisconazol umfasst mehrere Schritte, beginnend mit der Herstellung der wichtigsten Zwischenprodukte. Eine gängige Methode beinhaltet die Reaktion von 2,4-Dichlorbenzylchlorid mit 1H-1,2,4-Triazol in Gegenwart einer Base wie Natriumhydroxid. Diese Reaktion erzeugt 1-(2,4-Dichlorbenzyl)-1H-1,2,4-Triazol, das dann unter ähnlichen Bedingungen mit 2,4-Difluorbenzylchlorid weiterreagiert, um Cisconazol zu ergeben .

Industrielle Produktionsverfahren: Die industrielle Produktion von Cisconazol beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann Schritte wie Kristallisation, Filtration und Trocknung umfassen, um das Endprodukt in reiner Form zu erhalten. Die Verwendung fortschrittlicher Techniken wie der überkritischen Flüssigkeitskristallisation kann die Bioverfügbarkeit und Stabilität der Verbindung verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cisconazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Cisconazol kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Verbindung kann zu den entsprechenden Alkoholen und Aminen reduziert werden.

Substitution: Cisconazol kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Benzylpositionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Natriumazid und Kaliumcyanid können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole und Amine.

Substitution: Azide und Nitrile.

Vergleich Mit ähnlichen Verbindungen

Cisconazol ähnelt anderen Azol-Antimykotika wie Miconazol, Isoconazol und Econazol. Es besitzt einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Miconazol: Ähnlicher Wirkmechanismus, aber unterschiedliche Molekülstruktur und Aktivitätspektrum.

Isoconazol: Vergleichbare antimykotische Aktivität, aber unterschiedliche pharmakokinetische Eigenschaften.

Econazol: Ähnliche therapeutische Anwendungen, aber unterschiedliche chemische Stabilität und Löslichkeitsprofile .

Liste ähnlicher Verbindungen:

- Miconazol

- Isoconazol

- Econazol

- Tioconazol

Die einzigartige Kombination aus chemischer Stabilität, Löslichkeit und antimykotischer Aktivität von Cisconazol macht es zu einer wertvollen Verbindung sowohl in medizinischen als auch in industriellen Anwendungen.

Eigenschaften

IUPAC Name |

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKDGVPOSSLUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H74NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016031 | |

| Record name | Dipalmitoyl cephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5681-36-7 | |

| Record name | Dipalmitoylphosphatidylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5681-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dipalmitoylcephaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005681367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipalmitoyl cephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-[[[(2-aminoethoxy)hydroxyphosphinoyl]oxy]methyl]ethane-1,2-diyl bishexadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAC-1,2-DIPALMITOYLGLYCERO-3-PHOSPHOETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYA85H5S0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)

![(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B41861.png)